molecular formula C20H14N2O B14262156 1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- CAS No. 178547-85-8

1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl-

Cat. No.: B14262156
CAS No.: 178547-85-8
M. Wt: 298.3 g/mol
InChI Key: XDHPQSRTDKFKKP-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- is a heterocyclic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives and phenyl-substituted reagents. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, acids, and bases are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides.

Scientific Research Applications

1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in disease processes.

    Receptor Binding: Binding to cellular receptors to modulate biological responses.

    Pathway Modulation: Affecting signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridin-2(1H)-one: A closely related compound with similar structural features.

    1,4-Diphenyl-1,2,3-triazole: Another heterocyclic compound with potential biological activities.

Uniqueness

1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- is unique due to its specific structural arrangement and the presence of both naphthyridine and diphenyl groups. This combination may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

178547-85-8

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

1,4-diphenyl-1,8-naphthyridin-2-one

InChI

InChI=1S/C20H14N2O/c23-19-14-18(15-8-3-1-4-9-15)17-12-7-13-21-20(17)22(19)16-10-5-2-6-11-16/h1-14H

InChI Key

XDHPQSRTDKFKKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C3=C2C=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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